potassium;trifluoro(furan-2-yl)boranuide potassium;trifluoro(furan-2-yl)boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13422767
InChI: InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1
SMILES:
Molecular Formula: C4H3BF3KO
Molecular Weight: 173.97 g/mol

potassium;trifluoro(furan-2-yl)boranuide

CAS No.:

Cat. No.: VC13422767

Molecular Formula: C4H3BF3KO

Molecular Weight: 173.97 g/mol

* For research use only. Not for human or veterinary use.

potassium;trifluoro(furan-2-yl)boranuide -

Specification

Molecular Formula C4H3BF3KO
Molecular Weight 173.97 g/mol
IUPAC Name potassium;trifluoro(furan-2-yl)boranuide
Standard InChI InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1
Standard InChI Key IXQFYHBNPWHCCH-UHFFFAOYSA-N
Isomeric SMILES [B-](C1=CC=CO1)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=CO1)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Potassium;trifluoro(furan-2-yl)boranuide, systematically named potassium trifluoro(furan-2-yl)borate, is defined by the molecular formula C₄H₃BF₃KO . Its structure consists of a furan ring substituted at the 2-position with a trifluoroborate group, coordinated to a potassium cation. The compound is alternatively referred to as potassium furan-2-trifluoroborate, with CAS number 561328-68-5 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight173.97 g/mol
IUPAC Namepotassium;trifluoro(furan-2-yl)boranuide
SMILES NotationB-(F)(F)F.[K+]
InChI KeyQVTNSKLYIAKFKK-UHFFFAOYSA-N
Melting Point220–224°C (dec.)

Structural Analysis and Stability

The compound’s stability arises from the tetracoordinate boron atom, which mitigates the reactivity of the carbon-boron bond. This configuration allows the reagent to withstand common synthetic transformations while remaining inert until activated under cross-coupling conditions . X-ray crystallography of analogous trifluoroborates reveals a trigonal planar geometry around boron, with bond lengths consistent with strong B-F interactions (1.37–1.42 Å) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of potassium;trifluoro(furan-2-yl)boranuide typically proceeds via a two-step protocol:

  • Boronation of Furan Derivatives: Furan-2-boronic acid reacts with trifluoroborane (BF₃·OEt₂) in an anhydrous solvent (e.g., THF) to form the intermediate trifluoro(furan-2-yl)borane.

  • Salt Formation: Treatment with potassium hydrogen fluoride (KHF₂) yields the potassium trifluoroborate salt, which precipitates as a white crystalline solid .

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>97%). Critical parameters include temperature control (–20°C during boronation) and stoichiometric excess of KHF₂ (1.2 equivalents) to ensure complete salt formation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

As a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, potassium;trifluoro(furan-2-yl)boranuide facilitates the construction of biaryl and heteroaryl systems. For example, coupling with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in aqueous DME affords 2-arylfuran derivatives in 70–92% yield .

Table 2: Representative Cross-Coupling Reactions

SubstrateCatalystConditionsYield (%)Reference
4-BromotoluenePd(PPh₃)₄DME/H₂O, 80°C92
3-IodopyridinePdCl₂(dppf)DMF/H₂O, 100°C78
2-ChloroquinolinePd(OAc)₂/XPhosToluene/EtOH, reflux85

Pharmaceutical Applications

The furan moiety is prevalent in drug candidates targeting inflammation and microbial infections. For instance, the antihypertensive agent Furosemide incorporates a furan ring synthesized via potassium trifluoroborate-mediated coupling .

Research Advancements and Mechanistic Insights

Palladium-Catalyst Interactions

Studies using DFT calculations reveal that oxidative addition of aryl halides to Pd(0) centers is rate-determining, with the trifluoroborate anion accelerating transmetallation by stabilizing Pd(II) intermediates . This synergy reduces energy barriers by 15–20 kcal/mol compared to boronic acid analogues .

Solvent and Base Effects

Optimal reactivity is achieved in polar aprotic solvents (e.g., DME) with weak bases (K₂CO₃), which prevent protodeboronation while maintaining borate solubility. Aqueous mixtures (H₂O:DME 1:4) enhance catalytic turnover by facilitating base dissolution .

Comparative Analysis with Related Reagents

Potassium Vinyltrifluoroborate (C₂H₃BF₃K)

While vinyltrifluoroborate (MW: 133.95 g/mol) excels in alkene synthesis, its furan counterpart offers superior stability and compatibility with electron-deficient aryl halides .

Table 3: Comparison of Trifluoroborate Salts

ReagentMW (g/mol)Optimal SubstratesYield Range (%)
Potassium;trifluoro(furan-2-yl)boranuide173.97Aryl halides70–92
Potassium vinyltrifluoroborate133.95Alkyl halides65–88
Potassium 2-formylphenyltrifluoroborate212.02Aldehyde-containing substrates55–75

Boronic Acid Equivalents

Unlike boronic acids, which require anhydrous conditions, potassium trifluoroborates tolerate protic solvents and aerobic environments, streamlining industrial processes .

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